molecular formula C18H22N2O4S2 B1406700 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034154-92-0

3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1406700
CAS No.: 2034154-92-0
M. Wt: 394.5 g/mol
InChI Key: CDCDSYYDNOJBGB-UHFFFAOYSA-N
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Description

3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[d]thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of 2-aminothiophenol with an α-haloketone under acidic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of ethyl, methoxy, and methyl groups at specific positions on the benzo[d]thiazole ring. These substitutions are typically carried out using alkylation and methylation reactions under controlled conditions.

    Formation of the Imines: The imine group is introduced by reacting the thiazole derivative with an appropriate amine under dehydrating conditions.

    Sulfonation: Finally, the compound is treated with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-methylbenzo[d]thiazole
  • 4-methoxybenzo[d]thiazole
  • 7-methylbenzo[d]thiazole

Uniqueness

3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is unique due to its specific substitution pattern and the presence of both imine and sulfonate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.C7H8O3S/c1-4-13-9-8(14-3)6-5-7(2)10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCDSYYDNOJBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=N)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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